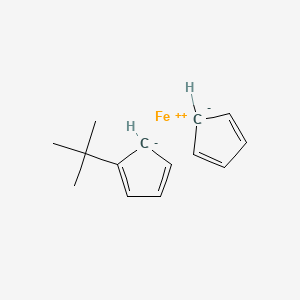![molecular formula C10H13N5O4 B12348869 N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide](/img/structure/B12348869.png)
N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide is a chemical compound known for its antiviral properties It is a derivative of guanine and is commonly associated with its use in antiviral medications, particularly for the treatment of herpes simplex virus infections
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide typically involves the selective alkylation of guanine derivatives. One common method starts with commercial N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide. The process uses an acid-catalyzed phase transfer catalysis (PTC) to produce selective alkylation at the 9 position of the guanine ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of phase transfer catalysis is common in industrial settings due to its efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its antiviral properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in modifying the guanine ring structure.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as hydroxide ions or alkoxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a reference standard in the synthesis and analysis of antiviral compounds.
Biology: Studied for its interactions with viral enzymes and its potential to inhibit viral replication.
Medicine: Investigated for its antiviral properties, particularly against herpes simplex virus.
Mechanism of Action
The mechanism of action of N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide involves its conversion to a monophosphate by a virus-specified pyrimidine deoxynucleoside (thymidine) kinase. This monophosphate is then converted to di- and triphosphates, which inhibit viral DNA polymerase more effectively than cellular DNA polymerase. This selective inhibition prevents viral DNA replication, thereby inhibiting viral multiplication .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A widely used antiviral drug with a similar structure and mechanism of action.
Ganciclovir: Another antiviral compound with a similar guanine-based structure.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Uniqueness
N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide is unique due to its specific structure, which allows for selective inhibition of viral DNA polymerase. Its role as an impurity in the synthesis of acyclovir also highlights its importance in pharmaceutical quality control .
Properties
Molecular Formula |
C10H13N5O4 |
|---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide |
InChI |
InChI=1S/C10H13N5O4/c1-6(17)12-10-13-8-7(9(18)14-10)11-4-15(8)5-19-3-2-16/h4,7,16H,2-3,5H2,1H3,(H,12,14,17,18) |
InChI Key |
BAFKXCJEYJLTDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)COCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl-](/img/structure/B12348788.png)
![(Z)-4-[5-(3-Benzyl-2,4-dioxo-thiazolidin-5-ylidenemethyl)-furan-2-yl]-benzoic acid (2-Hydroxy-ethyl)-trimethyl-ammonium](/img/structure/B12348795.png)
![2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12348807.png)
![3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12348815.png)
![6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12348819.png)
![1-(1,3-dimethylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride](/img/structure/B12348847.png)
![3-amino-2-benzoyl-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12348857.png)

amine](/img/structure/B12348865.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylic acid](/img/structure/B12348873.png)
![[1,1'-Binaphthalene]-2,2'-diol, 3,3'-dibromo-, (1S)-](/img/structure/B12348880.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348889.png)

![copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate](/img/structure/B12348902.png)
